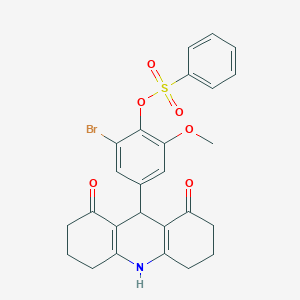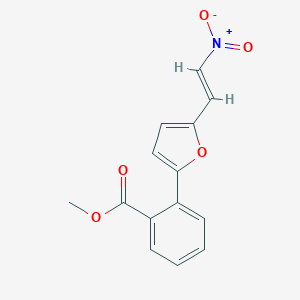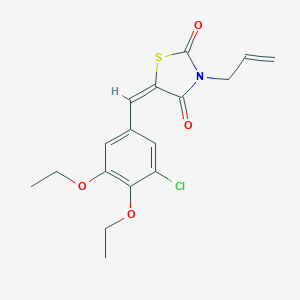![molecular formula C20H13ClFN3O2 B424790 (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B424790.png)
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and an imidazolidinedione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-fluorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with glyoxal to yield the imidazolidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazolidinedione core to a more reduced form.
Substitution: Halogenation and nitration reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups on the aromatic rings .
Applications De Recherche Scientifique
(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorophenyl)-3-(3-fluorophenyl)urea
- 3-(3-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile
- 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea
Uniqueness
Compared to similar compounds, (5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique imidazolidinedione core and the presence of both chlorophenyl and fluorophenyl groups
Propriétés
Formule moléculaire |
C20H13ClFN3O2 |
|---|---|
Poids moléculaire |
381.8g/mol |
Nom IUPAC |
(5E)-3-(3-chlorophenyl)-5-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H13ClFN3O2/c21-13-5-3-6-15(11-13)25-19(26)17(23-20(25)27)12-14-7-4-10-24(14)18-9-2-1-8-16(18)22/h1-12H,(H,23,27)/b17-12+ |
Clé InChI |
QHYMUOJAYQQDBM-SFQUDFHCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)F |
SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B424707.png)
![3-(3-chlorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B424710.png)

![methyl 2-[(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424713.png)
![propan-2-yl {(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B424714.png)
![3-(5-{(E)-[1-(2,4-dimethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B424716.png)
![(5Z)-3-(2-fluorobenzyl)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B424719.png)
![[2-Chloro-4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-6-methoxyphenoxy]acetic acid](/img/structure/B424720.png)
![(5E)-3-ethyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B424722.png)
![1-(2,4-dimethoxyphenyl)-5-({1-[4-({5-nitro-2-pyridinyl}oxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B424723.png)
![4,4'-({3-[(4-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B424726.png)

![N-(4-chlorophenyl)-2-(3-{(E)-[1-(2,4-dimethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B424729.png)

